![molecular formula C26H27N3O4S2 B2419388 2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 897757-72-1](/img/structure/B2419388.png)
2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物因其作为抗癌剂的潜力而引起了人们的兴趣。具体来说,它选择性地抑制醛酮还原酶 AKR1C3,这是一种与乳腺癌和前列腺癌相关的酶。 晶体结构研究表明,羧酸盐基团占据了酶中的氧阴离子孔,而磺酰胺部分提供了二氢异喹啉在相邻疏水口袋中结合的正确构象 .
AKR1C3 抑制
AKR1C3 是参与类固醇代谢的关键酶,并在激素相关癌症中发挥作用。抑制 AKR1C3 可以潜在地调节激素水平并影响癌症进展。 该化合物的高效力(低纳摩尔范围)和亚型选择性(对 AKR1C3 的偏好比其他亚型高 1500 倍)使其成为靶向治疗的有希望候选者 .
构效关系 (SAR) 研究
研究人员已经探索了围绕该先导化合物的构效关系。羧酸盐基团的位置对其抑制活性至关重要。虽然羧酸盐可以被酸等排体和酰胺取代,但二氢异喹啉上的小取代基会增强效力。 有趣的是,“反向磺酰胺”对 R 立体异构体表现出偏好 .
细胞效力
该化合物表现出良好的细胞效力,如通过抑制 AKR1C3 对已知二硝基苯甲酰胺底物的代谢所测量的。 值得注意的是,酰胺类似物比细胞测定预测的更有效,这表明其作用方式中存在其他复杂性 .
抗真菌活性
在相关研究中,2-(取代苯基)-3,4-二氢异喹啉-2-鎓 (类似于我们化合物中二氢异喹啉部分) 对各种真菌菌株表现出强烈的抑制活性,包括链格孢菌、轮枝孢和稻瘟病菌 。虽然尚未对该特定化合物进行测试,但这突出了类似结构基序的潜在更广泛的应用。
计算见解
计算建模研究揭示了 3-(3,4-二氢异喹啉-2(1H)-基磺酰基)苯甲酸结合偏好的起源。 这些见解可以指导 AKR1C3 抑制剂的进一步优化和设计 .
总之,该化合物在癌症研究中很有前景,特别是作为 AKR1C3 抑制剂,其结构特征值得进一步研究以用于潜在的治疗应用。 研究人员正在继续探索其作用机制并优化其特性以用于临床应用 . 🌟
作用机制
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways associated with the metabolism of fatty acids and steroids, given its interaction with PPARδ and AKR1C3 . AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition can affect these pathways and their downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The inhibition of AKR1C3 by this compound can result in the modulation of steroid and prostaglandin metabolism, potentially affecting cellular processes such as inflammation and cell proliferation . The compound’s interaction with PPARδ can also influence lipid metabolism, potentially affecting cellular energy homeostasis .
属性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-27-25(31)23-21-8-4-5-9-22(21)34-26(23)28-24(30)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-2-3-7-19(17)16-29/h2-3,6-7,10-13H,4-5,8-9,14-16H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXSZINTKIMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B2419309.png)

![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)
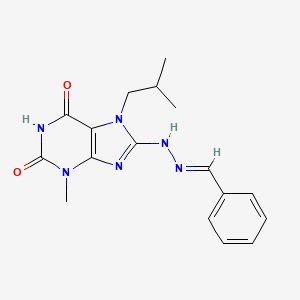
![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)
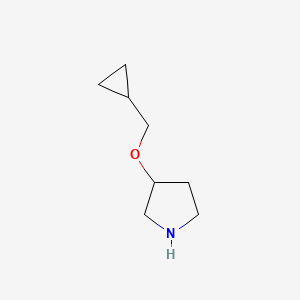
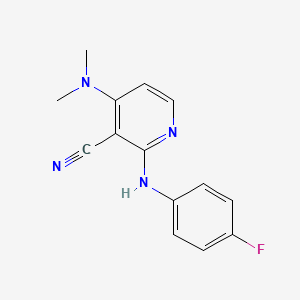
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
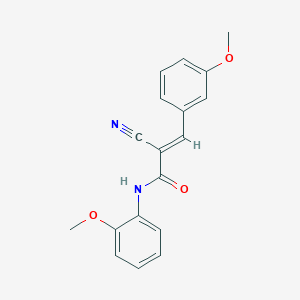
![8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
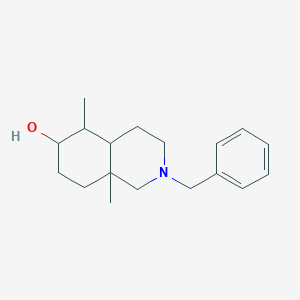
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
